N-(1,3-benzothiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(1,3-benzothiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzothiazole derivative characterized by a benzothiazole core linked to a sulfonamide-substituted benzamide moiety. Benzothiazole derivatives are widely studied for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . This compound was synthesized via nucleophilic substitution reactions, as described in studies evaluating benzothiazole derivatives for anticancer activity .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(20-18-19-15-5-1-2-6-16(15)25-18)13-7-9-14(10-8-13)26(23,24)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRMROBVFHFIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Amidation: The final step involves the coupling of the sulfonylated benzothiazole with 4-aminobenzamide under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzothiazole or sulfonamide groups.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with aromatic residues in the active site of enzymes, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(1,3-benzothiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can be contextualized against related compounds, as detailed below:
Structural Analogues with Benzothiazole Cores
N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide Core Structure: Benzothiazole with an acetamide linker. Key Differences: Replaces the pyrrolidinylsulfonyl benzamide with a pyridine-piperazine-acetamide group.
N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide Core Structure: Benzothiazole ylidene (tautomeric form) with ethoxy and ethyl substituents.
Sulfonamide-Containing Heterocycles
Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) Core Structure: Thiazole with dimethylsulfamoyl benzamide. The dimethylsulfamoyl group may reduce steric hindrance compared to pyrrolidinylsulfonyl .
Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)
- Core Structure : Thiazole with piperidinylsulfonyl benzamide.
- Key Differences : The piperidine ring (6-membered) offers distinct steric and electronic effects compared to pyrrolidine (5-membered), which may influence binding kinetics in NF-κB modulation .
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- Core Structure : 1,3,4-Oxadiazole with benzyl(methyl)sulfamoyl benzamide.
- Key Differences : The oxadiazole core increases polarity, reducing lipophilicity compared to benzothiazole derivatives. This structural feature correlates with antifungal activity in Candida species .
Data Table: Structural and Functional Comparison
Key Observations
- Core Heterocycle Influence: Benzothiazoles (e.g., target compound) exhibit greater lipophilicity and membrane permeability compared to oxadiazoles (LMM5) or non-benzannulated thiazoles (Compound 50, 2D216) . The ylidene form in ECHEMI’s compound may confer unique tautomeric properties, affecting receptor binding .
Sulfonamide Substitution :
Biological Activity :
- Antifungal activity in LMM5 is linked to the oxadiazole core’s polarity, while NF-κB modulation in thiazole derivatives correlates with sulfonamide electronics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
